

3-Nitrobenzyl Alcohol: A Review of its Physicochemical Properties

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Compound of Interest		
Compound Name:	3-Nitrobenzyl alcohol	
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Shanghai, China – December 21, 2025 – This technical guide provides a comprehensive overview of the current scientific understanding of **3-Nitrobenzyl alcohol** (m-Nitrobenzyl alcohol), a significant organic compound utilized in various chemical syntheses. This document collates available data on its fundamental properties, though a detailed analysis of its crystal structure and potential polymorphism is currently limited by the lack of publicly available crystallographic data.

#### Introduction

**3-Nitrobenzyl alcohol**, with the chemical formula C<sub>7</sub>H<sub>7</sub>NO<sub>3</sub>, is an aromatic alcohol distinguished by a nitro group (-NO<sub>2</sub>) and a hydroxymethyl group (-CH<sub>2</sub>OH) substituted at the meta positions of a benzene ring.[1] It serves as a key intermediate in the synthesis of various organic molecules and is notably used as a matrix in fast atom bombardment (FAB) and matrix-assisted laser desorption ionization (MALDI) mass spectrometry.[2] Despite its widespread use, in-depth studies on its solid-state properties, specifically its crystal structure and polymorphic behavior, are not readily available in the current body of scientific literature.

## **Physicochemical Properties**

**3-Nitrobenzyl alcohol** is a crystalline solid at room temperature, typically appearing as a yellow to brown substance.[1][3] Its physical and chemical characteristics are summarized in the table below.



Property	Value	References
Molecular Formula	С7Н7NО3	[1][4]
Molar Mass	153.14 g/mol	[4]
Melting Point	26-34 °C	[2][3][5]
Boiling Point	175-180 °C at 3 mmHg	[2][5]
Density	1.29 g/mL at 20 °C	[5][6]
Appearance	Yellow to brown crystalline solid	[1][3]
CAS Number	619-25-0	[4]

# Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any published single-crystal X-ray diffraction data for **3-Nitrobenzyl alcohol**. Consequently, critical crystallographic information such as unit cell parameters (a, b, c,  $\alpha$ ,  $\beta$ ,  $\gamma$ ), space group, and the number of molecules per unit cell (Z) remains undetermined.

The absence of crystallographic data also means that the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—has not been documented for **3-Nitrobenzyl alcohol**. Polymorphism is a critical consideration in the pharmaceutical and materials science industries as different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

## **Experimental Protocols: A General Approach**

While specific experimental protocols for the crystallographic and thermal analysis of **3-Nitrobenzyl alcohol** are not available due to the lack of published studies, this section outlines the general methodologies that would be employed for such investigations.

#### **Crystallization and Recrystallization**



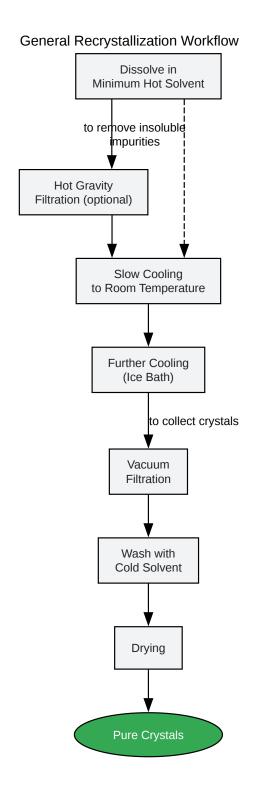
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The initial step in determining the crystal structure of a compound is to obtain single crystals of suitable size and quality. Recrystallization is the primary method for purifying solid organic compounds and for growing high-quality crystals.[7][8]

A general workflow for the recrystallization of a compound like **3-Nitrobenzyl alcohol** would be as follows:





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A generalized workflow for the recrystallization process.



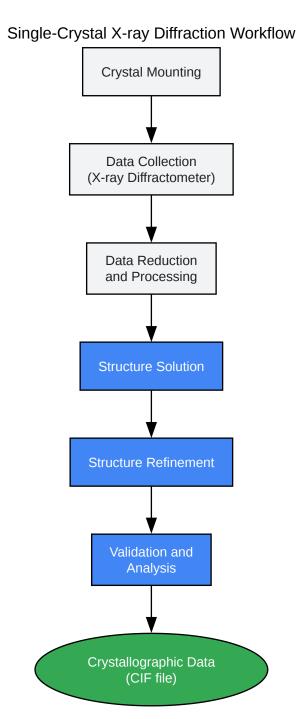
The choice of solvent is crucial and is determined by the solubility characteristics of the compound; an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures.[7]

### **Single-Crystal X-ray Diffraction (SC-XRD)**

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within the crystal lattice.

The experimental workflow for SC-XRD is depicted below:





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